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Compound of Interest

3-(3-Methylpyridin-2-
Compound Name:

yl)cyclohexan-1-one
CAS No.: 1391207-37-6

Cat. No.: B1434051

Get Quote

Chemical Identity and Physicochemical Profile[1][2]

This compound represents a strategic scaffold in medicinal chemistry, combining a saturated
carbocycle (cyclohexanone) with a sterically hindered heteroaromatic system (3-
methylpyridine). The presence of the methyl group at the 3-position of the pyridine ring (ortho to
the linkage) introduces significant conformational constraints, influencing the binding selectivity
of downstream derivatives.
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Property Data

CAS Number 1391207-37-6

IUPAC Name 3-(3-Methylpyridin-2-yl)cyclohexan-1-one
Molecular Formula C12H1sNO

Molecular Weight 189.26 g/mol

SMILES CC1=C(N=CC=C1)C2CCCC(=0)C2
InChlKey BNCWUMAHYSXYHP-UHFFFAOYSA-N
Appearance Pale yellow to amber oil (typical)

Solubili Soluble in DCM, THF, Ethyl Acetate; Sparingly
olubili
Y soluble in water

LogP (Predicted) ~2.3

Synthetic Methodology: The Organocuprate
Protocol

Synthesizing 3-(3-methylpyridin-2-yl)cyclohexan-1-one is non-trivial due to the electronic
nature of the 2-pyridyl position and the steric hindrance of the adjacent 3-methyl group.
Standard Friedel-Crafts approaches fail due to the electron-deficient pyridine ring.

The most robust, self-validating protocol relies on Regioselective Conjugate Addition using a
lithiated pyridine species transmetallated to copper. This method ensures 1,4-addition (Michael
addition) over the kinetically favored 1,2-addition (attack on the carbonyl).

Protocol: Cuprate-Mediated Conjugate Addition

Reaction Overview:

e Lithiation: 2-Bromo-3-methylpyridine is treated with n-Butyllithium (n-BuLi) to generate the 2-
lithio species via halogen-lithium exchange.
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o Transmetallation: The organolithium species reacts with Copper(l) lodide (Cul) to form the
organocuprate reagent (Gilman type).

o Conjugate Addition: Cyclohex-2-en-1-one is added. The soft nucleophilic character of the
cuprate directs attack to the

-carbon.
Step-by-Step Methodology:
o Preparation of the Nucleophile (Inert Atmosphere Required):

o Charge a flame-dried 3-neck flask with 2-Bromo-3-methylpyridine (1.0 equiv) and
anhydrous THF (0.5 M concentration).

o Cool the solution to -78°C (dry ice/acetone bath).
o Add n-BulLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

o Causality: The low temperature prevents the "dance" of the lithio group to other positions
on the pyridine ring and suppresses self-polymerization. Stir for 30 minutes.

e Formation of the Cuprate:
o In a separate vessel, suspend Cul (0.5 equiv) in anhydrous THF and cool to -78°C.
o Cannulate the lithiated pyridine solution into the Cul suspension.

o Allow the mixture to warm to -30°C briefly to ensure formation of the lithium di(3-
methylpyridin-2-yl)cuprate species, then re-cool to -78°C.

e Michael Addition:
o Add Cyclohex-2-en-1-one (0.9 equiv) dissolved in THF dropwise.

o Crucial Additive: Add TMSCI (Trimethylsilyl chloride, 2.0 equiv) immediately after the
enone.
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o Mechanism:[1][2][3][4] TMSCI traps the resulting enolate as a silyl enol ether, preventing
equilibrium reversal and accelerating the reaction rate (Corey-Chaykovsky-Bojeck
modification).

e Workup:
o Quench with saturated agueous NHa4Cl (dissolves copper salts).

o Extract with EtOAc. The crude silyl enol ether is hydrolyzed to the ketone during the acidic
workup or by treating with dilute HCI/THF.

Synthetic Pathway Visualization
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Figure 1: Organocuprate-mediated synthesis of 3-(3-Methylpyridin-2-yl)cyclohexan-1-one
ensuring 1,4-regioselectivity.

Structural Applications in Drug Discovery

The 3-(3-Methylpyridin-2-yl)cyclohexan-1-one scaffold is a versatile intermediate. Its value
lies in the ability to functionalize the ketone while retaining the sterically defined pyridine
moiety.

Stereoselective Reductive Amination

The ketone can be converted into chiral amines, which are prevalent in GPCR ligands (e.g.,
Muscarinic or Dopamine receptors).

» Reagents: Chiral amine (e.g., (S)-phenylethylamine), Ti(OiPr)4, followed by NaBHa.

e Outcome: Formation of diastereomeric amines that can be separated to yield enantiopure 3-
substituted cyclohexylamines.

Spirocyclic Scaffold Construction
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Reaction with hydrazine or diamines leads to fused heterocyclic systems, often explored in
kinase inhibitor design (e.g., JAK or PIM kinase inhibitors).

o Workflow: Condensation with 1,2-ethanediamine

Oxidation

Tetrahydro-spiro[cyclohexane-quinoxaline] derivatives.

Tertiary Alcohol Formation (Lantus/Odanacatib Analogs)

Addition of Grignard reagents (e.g., 4-fluorophenylMgBr) to the ketone yields tertiary alcohols.
The 3-methylpyridine group provides a "molecular anchor,” preventing metabolic oxidation at
the adjacent site due to steric shielding.

Downstream Logic Visualization
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Figure 2: Divergent synthetic utility of the core scaffold in generating pharmaceutical libraries.

Analytical Validation

To verify the integrity of the synthesized compound, the following analytical signals are

required.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1434051/docs?utm_src=pdf-body-img#3-3-methylpyridin-2-yl-cyclohexan-1-one-technical-synthesis-and-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Proton NMR (*H NMR, 400 MHz, CDCIs)

o Aromatic Region: Three protons corresponding to the pyridine ring. Look for a doublet of
doublets (dd) around 8.4 ppm (H-6 of pyridine), and multiplets between 7.0-7.5 ppm.

o Methyl Group: A sharp singlet integrating to 3H at approximately 2.3-2.4 ppm.

» Methine (Chiral Center): A multiplet at 3.0-3.2 ppm (H-3 of cyclohexanone), significantly
deshielded by the pyridine ring.

e Cyclohexanone Ring: Complex multiplets between 1.6-2.5 ppm. The

-protons (adjacent to carbonyl) will appear as distinct multiplets around 2.4 ppm.

Mass Spectrometry (ESI-MS)

e [M+H]*: 190.12 (Calculated for C12H16NO™).

o Fragmentation: Loss of methyl (M-15) or loss of CO (M-28) are common in high-energy
collision dissociation.

Safety and Handling

e Hazard Classification: Irritant (Skin/Eye).

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C. Pyridine derivatives can darken
upon oxidation; ketones are susceptible to alpha-oxidation over long periods.

o Handling: Use standard PPE. The precursor (2-bromo-3-methylpyridine) is volatile and
should be handled in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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